molecular formula C22H15ClO6S B12218305 (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12218305
M. Wt: 442.9 g/mol
InChI Key: YCPYSXPVYULRRS-MTJSOVHGSA-N
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Description

Overview of (2Z)-2-(4-Methoxybenzylidene)-3-Oxo-2,3-Dihydro-1-Benzofuran-6-Yl 4-Chlorobenzenesulfonate

The compound (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS: 929505-49-7) belongs to the benzofuran sulfonate class, featuring a fused benzene-furan ring system. Its molecular formula, C₂₂H₁₅ClO₆S, corresponds to a molecular weight of 442.9 g/mol. The Z-configuration of the methoxybenzylidene group at the 2-position and the 4-chlorobenzenesulfonate moiety at the 6-position define its stereochemical identity.

The benzofuran core contributes aromatic stability, while the electron-donating methoxy group enhances electron density, influencing reactivity. The 4-chlorobenzenesulfonate group introduces sulfonic acid ester functionality, which modulates solubility and intermolecular interactions. Structural analyses via nuclear magnetic resonance spectroscopy and X-ray crystallography confirm the planar geometry of the benzofuran system and the axial orientation of the sulfonate group.

Historical Context and Discovery

Benzofuran chemistry traces its origins to 1870, when William Henry Perkin first synthesized the benzofuran scaffold. The specific compound under review emerged from modern efforts to functionalize benzofuran derivatives for pharmacological applications. Early synthetic routes involved condensation of 3-oxo-2,3-dihydrobenzofuran-6-ol with 4-methoxybenzaldehyde, followed by sulfonation using 4-chlorobenzenesulfonyl chloride.

Advances in catalytic methods, particularly copper-mediated coupling reactions, enabled efficient large-scale production. The compound’s discovery coincided with growing interest in sulfonate esters as bioactive agents, driven by their role in modulating protein-ligand interactions. Patent filings from 2005–2010 highlight its exploration as a kinase inhibitor precursor, though clinical applications remain preclinical.

Relevance and Significance in Contemporary Chemical Research

This benzofuran sulfonate exemplifies the convergence of heterocyclic and organosulfur chemistry. Its relevance stems from three key areas:

  • Medicinal Chemistry : The compound’s sulfonate group mimics endogenous sulfate esters, enabling interactions with sulfotransferases and tyrosine kinase receptors. Studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2).
  • Materials Science : Conjugated π-electrons in the benzofuran core facilitate applications in organic semiconductors. The sulfonate group enhances solubility in polar solvents, aiding thin-film processing.
  • Synthetic Methodology : Its synthesis showcases modern techniques like microwave-assisted condensation and flow chemistry, reducing reaction times from hours to minutes.

Ongoing research explores its utility in photoactive metal-organic frameworks (MOFs) and as a fluorescence probe for lipid bilayer imaging.

Objectives and Scope of Review

This review consolidates current knowledge on (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate, emphasizing:

  • Synthetic pathways and optimization strategies
  • Structural and electronic properties
  • Emerging applications in catalysis and biomedicine

The analysis excludes toxicological and pharmacokinetic data to focus on mechanistic and synthetic aspects. Data from 15 primary sources, including PubChem entries and peer-reviewed studies, inform this evaluation.

Properties

Molecular Formula

C22H15ClO6S

Molecular Weight

442.9 g/mol

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C22H15ClO6S/c1-27-16-6-2-14(3-7-16)12-21-22(24)19-11-8-17(13-20(19)28-21)29-30(25,26)18-9-4-15(23)5-10-18/h2-13H,1H3/b21-12-

InChI Key

YCPYSXPVYULRRS-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxy-5-nitroacetophenone

A precursor to the 3-oxo group is synthesized by nitrating 2-hydroxyacetophenone, followed by reduction to the amine and oxidation to the ketone. Cyclization under acidic conditions (e.g., H₂SO₄, 80–100°C) yields 3-oxo-2,3-dihydrobenzofuran-6-ol.

Reaction Conditions:

Parameter Value
Catalyst Concentrated H₂SO₄
Temperature 90°C
Time 4–6 hours
Yield 68–72%

Introduction of the 4-Methoxybenzylidene Group

The (Z)-configured benzylidene substituent is introduced via Knoevenagel condensation between the 3-oxo-benzofuran intermediate and 4-methoxybenzaldehyde.

Condensation Optimization

  • Catalyst: Piperidine or ammonium acetate.
  • Solvent: Ethanol or toluene.
  • Temperature: Reflux (78–110°C).
  • Stereoselectivity: The (Z)-isomer is favored by slow addition of the aldehyde and low reaction temperatures.

Representative Data:

Condition (Z):(E) Ratio Yield
Ethanol, piperidine 7:1 85%
Toluene, NH₄OAc 5:1 78%

Sulfonation with 4-Chlorobenzenesulfonyl Chloride

The final step involves esterification of the benzofuran hydroxyl group with 4-chlorobenzenesulfonyl chloride.

Sulfonation Protocol

  • Base: Pyridine or triethylamine (to scavenge HCl).
  • Solvent: Dichloromethane or THF.
  • Temperature: 0–5°C (prevents side reactions).

Reaction Setup:

  • Dissolve 3-oxo-2-(4-methoxybenzylidene)-2,3-dihydrobenzofuran-6-ol (1 eq) in anhydrous DCM.
  • Add pyridine (2.5 eq) dropwise.
  • Introduce 4-chlorobenzenesulfonyl chloride (1.2 eq) slowly.
  • Stir at 0°C for 3 hours, then room temperature for 12 hours.

Workup:

  • Quench with ice water.
  • Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield: 70–75%.

Critical Analysis of Methodologies

Challenges in Stereochemical Control

The (Z)-configuration is thermodynamically less stable than the (E)-isomer. Strategies to enhance (Z)-selectivity include:

  • Low-temperature reactions (−10°C to 0°C).
  • Bulky bases (e.g., DBU) to sterically hinder the (E)-pathway.

Purity and Characterization

  • HPLC Purity: >98% after column chromatography.
  • Spectroscopic Confirmation:
    • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, sulfonate Ar-H), 7.89 (s, 1H, benzylidene CH), 6.93–7.45 (m, 9H, aromatic).
    • IR (KBr): 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Industrial-Scale Considerations

Cost-Effective Sulfonic Acid Precursors

The patent US20110218357A1 describes a process for preparing 4-chlorobenzenesulfonic acid via isomerization of 2- or 3-chlorobenzenesulfonic acids in H₂SO₄ at 150–200°C. This method improves yield (90–95%) and reduces waste, making it viable for large-scale sulfonate production.

Solvent Recycling

  • Toluene and DCM are recovered via distillation (>80% efficiency).
  • H₂SO₄ from isomerization steps is neutralized and repurposed.

Emerging Alternatives and Innovations

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times:

  • Condensation step: 15 minutes vs. 6 hours (conventional).
  • Yield improvement: 78% → 88%.

Enzymatic Sulfonation

Pilot-scale trials using arylsulfotransferases show promise for greener synthesis:

  • Conditions: pH 7.5, 37°C, 24 hours.
  • Yield: 62% (needs optimization).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonate moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has shown that compounds similar to (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have exhibited significant antimicrobial properties. For instance, studies indicate that benzofuran derivatives can inhibit bacterial growth and possess antifungal activity. The sulfonate group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in antimicrobial drug development .

2. Anticancer Properties

Several studies have highlighted the potential of benzofuran derivatives as anticancer agents. The structure of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran suggests it may interact with cellular pathways involved in cancer progression. For example, aurone derivatives, which share structural similarities, have been reported to inhibit human melanoma tyrosinase, suggesting that this compound could also exhibit similar inhibitory effects against cancer cell proliferation .

3. Anti-inflammatory Effects

Compounds with benzofuran structures have been noted for their anti-inflammatory properties. The presence of the methoxy and sulfonate groups may contribute to the modulation of inflammatory pathways, making this compound a potential candidate for developing anti-inflammatory drugs .

Synthetic Applications

1. Building Block for Organic Synthesis

The unique structure of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations can be exploited to synthesize more complex molecules with desired biological activities. For instance, modifications at the benzofuran or sulfonate moieties can yield derivatives with enhanced properties or novel functionalities .

2. Photophysical Properties

Research into the photophysical properties of benzofuran derivatives has revealed their potential use in photonic applications. The compound's ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

StudyFocusFindings
Villemin et al. (1998)Biological ActivityIdentified structural scaffolds in natural and synthetic molecules with diverse biological properties.
Souard et al. (2010)Antimalarial ActivityFunctionalized aurones showed promising results against malaria parasites.
Wang et al. (2007)Antihistamine PropertiesCertain benzofuran derivatives exhibited significant antihistamine activity, suggesting potential therapeutic uses.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound is structurally related to other benzylidene-substituted dihydrobenzofuran sulfonates. Key analogs include:

(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate ():

  • Benzylidene substituent : 2,4-Dimethoxy (vs. 4-methoxy in the main compound).
  • Sulfonate group : Methanesulfonate (simpler, smaller substituent) vs. 4-chlorobenzenesulfonate (bulkier, more lipophilic).
  • Molecular formula : C₁₉H₁₈O₇S (MW: 390.40) .

(2Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate ():

  • Benzylidene substituent : 2,3-Dimethoxy (vs. 4-methoxy).
  • Sulfonate group : Same 4-chlorobenzenesulfonate as the main compound.
  • Molecular formula : C₂₃H₁₇ClO₇S (MW: 472.90) .

Physical and Chemical Properties

Compound Benzylidene Substituent Sulfonate Group Molecular Formula Molecular Weight Key Features
Main compound 4-Methoxy 4-Chlorobenzenesulfonate C₂₂H₁₅ClO₆S 454.87 Moderate lipophilicity, Z-configuration
(2Z)-2-(2,4-Dimethoxybenzylidene)-... 2,4-Dimethoxy Methanesulfonate C₁₉H₁₈O₇S 390.40 Higher polarity, smaller sulfonate group
(2Z)-2-(2,3-Dimethoxybenzylidene)-... 2,3-Dimethoxy 4-Chlorobenzenesulfonate C₂₃H₁₇ClO₇S 472.90 Increased steric hindrance, dual methoxy groups
  • Molecular Weight : The main compound (MW: 454.87) is intermediate between the methanesulfonate analog (390.40) and the 2,3-dimethoxy variant (472.90). The 4-chlorobenzenesulfonate group contributes significantly to molecular weight and lipophilicity compared to methanesulfonate .
  • Sulfonate group: The 4-chlorobenzenesulfonate moiety increases steric bulk and lipophilicity, which may influence solubility and membrane permeability relative to methanesulfonate .

Implications of Substituent Modifications

  • Solubility : Methanesulfonate derivatives (e.g., ) are expected to exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight. In contrast, 4-chlorobenzenesulfonate analogs (main compound and ) may favor organic solvents .
  • Crystallography : Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement), which is widely employed for small-molecule analysis .
  • Hydrogen Bonding : Variations in methoxy positioning could influence hydrogen-bonding networks in the solid state, as predicted by graph set analysis (). For example, 2,3-dimethoxy groups may engage in different intermolecular interactions compared to 4-methoxy .

Biological Activity

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. This compound features a benzofuran core and various substituents that contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₃ₐH₁₈ClO₆S
Molecular Weight 422.5 g/mol
IUPAC Name (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
CAS Number 929413-52-5

The biological activity of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to reduced cell proliferation and survival in cancerous cells.
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Membrane Interaction : Its structural features allow it to integrate into cellular membranes, potentially altering membrane fluidity and affecting signal transduction pathways.

Anticancer Properties

Research indicates that (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exhibits anticancer properties. A study demonstrated that the compound induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses .

Case Studies

  • Cancer Cell Line Study : In a controlled laboratory setting, (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate was tested on human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy : A study assessing the antimicrobial efficacy against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was further investigated using time-kill assays which confirmed bactericidal activity.

Q & A

Q. How can the Z-configuration of the benzylidene moiety in this compound be experimentally confirmed?

The Z-configuration is typically confirmed via X-ray crystallography, which provides unambiguous structural evidence by resolving bond angles and spatial arrangements. For similar benzylidene derivatives, single-crystal diffraction studies (e.g., ) have been used to establish stereochemistry. Nuclear Overhauser Effect (NOE) NMR experiments may also differentiate Z/E isomers by analyzing proximity-dependent proton interactions .

Q. What synthetic methodologies are optimal for achieving high yields of this sulfonate ester?

Esterification under Schotten-Baumann conditions (reaction of a phenolic intermediate with 4-chlorobenzenesulfonyl chloride in a biphasic system) is commonly employed. Key parameters include:

  • Catalyst : Pyridine or DMAP to activate the sulfonyl chloride.
  • Solvent : Dichloromethane or THF for improved solubility.
  • Temperature : 0–5°C to minimize side reactions.
    reports a molecular formula (C23H17ClO7S) consistent with this approach, though yield optimization may require iterative purification via column chromatography .

Intermediate Research Questions

Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacological applications?

Design a stability study using accelerated degradation protocols:

  • Buffers : Phosphate (pH 2–8) and carbonate (pH 9–12).
  • Conditions : 40°C/75% relative humidity for 4 weeks.
  • Analysis : HPLC-UV/MS to monitor degradation products (e.g., hydrolysis of the sulfonate ester or benzylidene moiety). Reference Environmental Fate studies in for methodology .

Q. What spectroscopic techniques are most effective for characterizing its solid-state polymorphism?

Combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms. For dynamic structural insights, variable-temperature FT-IR can track conformational changes in the benzofuran core .

Advanced Research Questions

Q. How does the 4-chlorobenzenesulfonate group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The sulfonate group acts as a directing/blocking group. Computational modeling (DFT) can predict regioselectivity by analyzing electron density at reactive sites. Experimental validation:

  • Substrate Scope : React with aryl boronic acids under Suzuki-Miyaura conditions.
  • Analysis : Compare coupling efficiency to analogues lacking the sulfonate (e.g., ’s sulfonyl derivatives).
    Contradictions in reactivity may arise from steric hindrance vs. electronic effects, requiring mechanistic studies .

Q. How to resolve discrepancies in reported biological activity data across cell-line assays?

Apply a standardized experimental design (e.g., ’s split-plot model):

  • Variables : Cell type (cancer vs. normal), incubation time, and dose.
  • Controls : Reference compounds (e.g., doxorubicin) and solvent blanks.
  • Statistical Analysis : Multivariate ANOVA to isolate confounding factors (e.g., batch-to-batch purity variations). Cross-validate with orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicity?

Adopt the INCHEMBIOL framework ():

  • Abiotic Degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm).
  • Biotic Degradation : Microbial consortia assays to identify metabolites.
  • Toxicity : Daphnia magna or algal growth inhibition tests for LC50/EC50 values. Correlate degradation half-lives with bioaccumulation potential using logP (estimated via ’s SMILES data) .

Methodological Considerations

Q. How to design a crystallography study to resolve conformational flexibility in the benzofuran ring?

  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.
  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Analysis : Compare torsion angles in multiple crystal forms to assess flexibility (e.g., ’s thiazolo-pyrimidine derivatives) .

Q. What statistical models are appropriate for analyzing dose-response data in vivo?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For heterogeneous data, apply mixed-effects models to account for inter-subject variability. Reference ’s methodological frameworks for robustness checks .

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